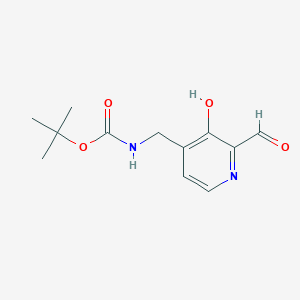
2-(Aminomethyl)-6-hydroxyisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-6-hydroxyisonicotinonitrile is an organic compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a nitrile group attached to an isonicotinonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-hydroxyisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-hydroxyisonicotinonitrile with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can enhance the efficiency of the reaction, and the process may be optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-6-hydroxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-6-oxoisonicotinonitrile.
Reduction: Formation of 2-(Aminomethyl)-6-hydroxyisonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy and nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the hydroxy and nitrile groups.
6-Hydroxyisonicotinonitrile: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)-6-hydroxybenzonitrile: Similar structure but with a benzene ring instead of an isonicotinonitrile backbone.
Uniqueness
2-(Aminomethyl)-6-hydroxyisonicotinonitrile is unique due to the presence of all three functional groups (aminomethyl, hydroxy, and nitrile) on the isonicotinonitrile backbone
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c8-3-5-1-6(4-9)10-7(11)2-5/h1-2H,4,9H2,(H,10,11) |
InChI-Schlüssel |
AVHXGKZZFWPIFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)CN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


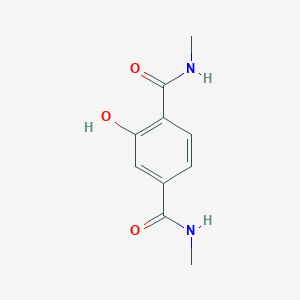
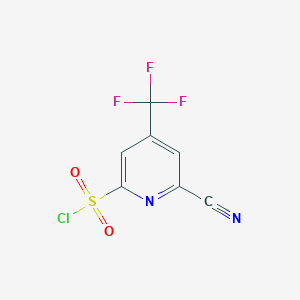
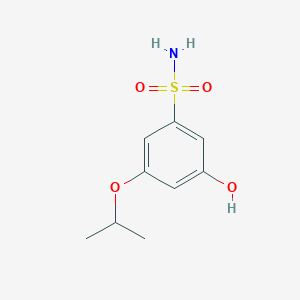

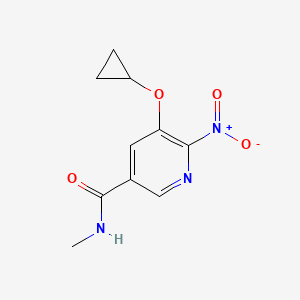

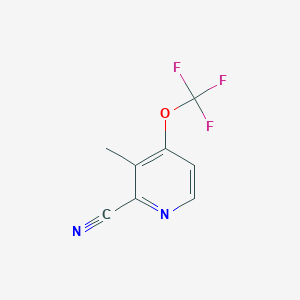

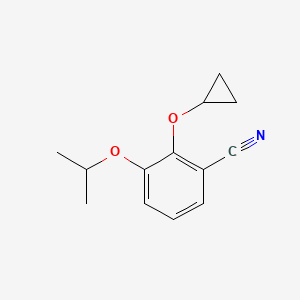

![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
